molecular formula C20H20N2OS B2977183 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893360-54-8

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2977183
CAS No.: 893360-54-8
M. Wt: 336.45
InChI Key: YYPXOCCRSUFWFN-UHFFFAOYSA-N
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Description

N-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a central 1,3-thiazole ring substituted with a methyl group at position 4 and a 4-methylphenyl group at position 2. The ethyl linker connects the thiazole ring to a benzamide moiety.

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-8-10-17(11-9-14)20-22-15(2)18(24-20)12-13-21-19(23)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPXOCCRSUFWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2OS
  • Molecular Weight : 350.48 g/mol
  • CAS Number : 896375-91-0

The biological activity of this compound can be attributed to its structural components, particularly the thiazole ring and the benzamide moiety. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme activity by mimicking natural substrates, disrupting essential metabolic pathways .

Antitumor Activity

This compound has shown promising results in various cancer cell lines. Studies have demonstrated that its cytotoxic effects are linked to the presence of electron-donating groups on the phenyl ring, enhancing its interaction with tumor cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly influence the biological activity of thiazole derivatives:

  • Substituents on the Thiazole Ring : Methyl groups at specific positions enhance antimicrobial and anticancer activities.
  • Benzamide Moiety : The presence of a benzamide group is crucial for maintaining the compound's efficacy against cancer cells .
CompoundStructureIC50 (µg/mL)Activity
1Thiazole with methoxy group1.61 ± 1.92Antitumor
2Thiazole with dimethyl group1.98 ± 1.22Antitumor
3Benzamide derivative< 10Antimicrobial

Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including A431 and Jurkat cells. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cell growth .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed comparable effectiveness to established antibiotics like norfloxacin, suggesting potential for development as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiazole-Based Benzamides

Substituent Variations on the Thiazole Ring
  • N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca): This analog (from ) replaces the ethyl linker with a direct bond to the thiazole’s 5-position and introduces a hydroxyl group at position 4 and a methoxy group on the phenyl ring.
  • N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
    The benzamide is attached to the thiazole’s 2-position, and a nitro group replaces the methylphenyl substituent. The nitro group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or binding interactions .
Linker and Functional Group Variations
  • 2,5-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G856-3113, ):
    Replaces the benzamide with a sulfonamide group and adds methoxy substituents. Sulfonamides often exhibit enhanced metabolic stability and hydrogen-bonding capacity compared to benzamides .

Spectral and Physicochemical Properties

Table 1: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ^1H-NMR Key Signals (δ, ppm) Reference
Target Compound ~1605–1610 (expected) 7.36–7.72 (Ar-H), 2.49 (CH3) -
N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) 1606 (C=O) 7.36–7.72 (Ar-H), 3.81 (OCH3)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1606 (C=O) 7.95–8.13 (isoxazole-H)
Table 2: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Yield (%)
Target Compound 376.4 (calc.) Not reported -
4ca () ~348 Not reported 90–95
8a () 414.49 290 80

Key Research Findings

Substituent Impact : Electron-donating groups (e.g., methoxy in 4ca) increase solubility but may reduce membrane permeability compared to hydrophobic methyl groups .

Heterocycle Core : Thiadiazoles () and triazoles () often exhibit enhanced bioactivity over thiazoles due to additional hydrogen-bonding sites .

Synthesis Efficiency : Catalyst-free Hantzsch cyclization () offers higher yields (>90%) compared to methods requiring reflux with nucleophiles (70–80% in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via Hantzsch thiazole cyclization , where α-chloroglycinates react with thiourea derivatives under catalyst-free conditions. Key steps include:

  • Cyclization : Optimizing temperature (80–100°C) and solvent (ethanol/water mixtures) to achieve yields >90% .
  • Substituent control : Introducing methyl and 4-methylphenyl groups via pre-functionalized starting materials (e.g., 4-methylphenyl thiourea) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate the product as amorphous solids .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

  • Answer :

  • FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
  • NMR : ¹H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C-NMR resolves thiazole carbons (C-2 at ~160 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths/angles (e.g., C-S bond: ~1.72 Å) .

Q. What in vitro assays are typically used to evaluate the biological activity of thiazole-containing benzamide derivatives?

  • Answer :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase) , critical for fatty acid biosynthesis .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can Hantzsch cyclization be modified to enhance regioselectivity and purity for polysubstituted thiazoles?

  • Answer :

  • Solvent effects : Using polar aprotic solvents (e.g., DMF) increases cyclization rates but may require post-reaction hydrolysis to remove byproducts .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Table : Comparison of reaction conditions:
ConditionYield (%)Purity (%)Reference
Ethanol/80°C9095
DMF/Microwave8892

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be reconciled in structure-activity relationship (SAR) studies?

  • Answer :

  • Dose-response profiling : Separate MIC (antimicrobial) and IC₅₀ (cytotoxicity) curves to identify therapeutic windows .
  • Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl) to reduce off-target cytotoxicity while retaining antimicrobial activity .
  • Pathway analysis : Use transcriptomics to verify if cytotoxicity arises from non-specific biochemical pathway disruption .

Q. What crystallographic software and refinement strategies are recommended for resolving disordered thiazole rings in X-ray structures?

  • Answer :

  • SHELXL : Apply ISOR and DELU restraints to model thermal motion and bond distance uncertainties in the thiazole moiety .
  • Twinning analysis : Use PLATON to detect twinning (common in thiazole derivatives) and apply HKLF5 data for refinement .
  • Hydrogen bonding : Map interactions between the benzamide NH and adjacent carbonyl groups to stabilize crystal packing .

Q. How can substituent modifications on the thiazole ring influence metabolic stability in preclinical studies?

  • Answer :

  • Fluorine incorporation : Replace methyl groups with -CF₃ to enhance metabolic stability via reduced CYP450 oxidation .
  • Deuterium labeling : Introduce deuterium at benzylic positions to prolong half-life (e.g., D-labeled ethyl group) .
  • In vitro microsomal assays : Compare parent compound vs. derivatives using liver microsomes to quantify metabolic degradation rates .

Methodological Notes

  • Key references : SHELX crystallography , Hantzsch cyclization , enzyme targeting .
  • Data contradictions : Address discrepancies via multi-technique validation (e.g., NMR + X-ray for structure; MIC + transcriptomics for bioactivity).

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